Cas no 864841-56-5 (Tazarotene Sulfoxide)

Tazarotene Sulfoxide 化学的及び物理的性質
名前と識別子
-
- Tazarotene Sulfoxide
- Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)et hynyl]nicotinate
- 3-Pyridinecarboxylic acid, 6-[(3,4-dihydro-4,4-dimethyl-1-oxido-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester (9CI)
- Ethyl 6-[2-(3,4-dihydro-4,4-dimethyl-1-oxido-2H-1-benzothiopyran-6-yl)ethynyl]-3-pyridinecarboxylate (ACI)
-
- インチ: 1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3
- InChIKey: BJSYAJPOMFRVOI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(C#CC2C=C3C(CCS(C3=CC=2)=O)(C)C)=NC=1)OCC
Tazarotene Sulfoxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | PJB84156-10 mg |
Tazarotene sulfoxide |
864841-56-5 | 10mg |
$480.50 | 2023-01-03 | ||
TRC | T010090-250mg |
Tazarotene Sulfoxide |
864841-56-5 | 250mg |
$ 1777.00 | 2023-09-06 | ||
A2B Chem LLC | AH87779-250mg |
Tazarotene Sulfoxide |
864841-56-5 | 250mg |
$1847.00 | 2024-04-19 | ||
A2B Chem LLC | AH87779-25mg |
Tazarotene Sulfoxide |
864841-56-5 | 25mg |
$338.00 | 2024-04-19 | ||
Biosynth | PJB84156-25 mg |
Tazarotene sulfoxide |
864841-56-5 | 25mg |
$901.00 | 2023-01-03 | ||
Biosynth | PJB84156-50 mg |
Tazarotene sulfoxide |
864841-56-5 | 50mg |
$1,441.50 | 2023-01-03 | ||
Biosynth | PJB84156-5 mg |
Tazarotene sulfoxide |
864841-56-5 | 5mg |
$300.30 | 2023-01-03 | ||
TRC | T010090-25mg |
Tazarotene Sulfoxide |
864841-56-5 | 25mg |
$ 227.00 | 2023-09-06 | ||
Biosynth | PJB84156-1 mg |
Tazarotene sulfoxide |
864841-56-5 | 1mg |
$92.40 | 2023-01-03 |
Tazarotene Sulfoxide 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide , Triethylamine ; 3 h, 50 °C
ごうせいかいろ 3
2.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide , Triethylamine ; 3 h, 50 °C
ごうせいかいろ 4
2.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide , Triethylamine ; 3 h, 50 °C
ごうせいかいろ 5
1.2 3 h, 80 °C
2.1 Reagents: Sodium hydride Solvents: Toluene ; reflux
3.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide , Triethylamine ; 3 h, 50 °C
ごうせいかいろ 6
ごうせいかいろ 7
1.2 5 h, 80 °C
2.1 Reagents: Sodium hydride Solvents: Toluene ; reflux
3.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide , Triethylamine ; 3 h, 50 °C
Tazarotene Sulfoxide Raw materials
- 6-Bromo-4,4-dimethylthiochroman 1-oxide
- ethyl 6-(3-hydroxy-3-methylbut-1-ynyl)nicotinate
- 6-ethynyl-3-Pyridinecarboxylic acid ethyl ester
- 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran
- Agn-PC-00eez5
- 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide
- 6-Chloronicotinic Acid Ethyl Ester
Tazarotene Sulfoxide Preparation Products
Tazarotene Sulfoxide 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
Tazarotene Sulfoxideに関する追加情報
Professional Introduction to Tazarotene Sulfoxide (CAS No. 864841-56-5)
Tazarotene Sulfoxide, chemically designated as (E)-3-(3,5-dimethyl-4-isopropylphenyl)-1-propen-1-one 2-sulfoxide, is a significant compound in the field of pharmaceutical chemistry and dermatology. With a CAS number of 864841-56-5, this compound has garnered attention for its unique structural properties and therapeutic applications. Tazarotene Sulfoxide is a derivative of tazarotene, a well-known retinoid used in the treatment of psoriasis and acne vulgaris. The introduction of the sulfoxide group into the tazarotene molecule enhances its pharmacological profile, making it a subject of extensive research and development.
The chemical structure of Tazarotene Sulfoxide features a conjugated system with a sulfoxide moiety, which contributes to its distinct reactivity and biological activity. This sulfoxide group is known to influence the compound's solubility, metabolic stability, and interaction with biological targets. The presence of three methyl groups and an isopropyl group in the aromatic ring further modulates its pharmacokinetic properties, making it an intriguing candidate for drug design.
Recent advancements in the field of retinoid therapy have highlighted the potential of Tazarotene Sulfoxide as a novel therapeutic agent. Studies have demonstrated that this compound exhibits potent anti-inflammatory and anti-proliferative effects, primarily by modulating nuclear receptor signaling pathways. Specifically, Tazarotene Sulfoxide interacts with retinoic acid receptors (RARs) and peroxisome proliferator-activated receptors (PPARs), which are critical for skin homeostasis and differentiation.
One of the most compelling aspects of Tazarotene Sulfoxide is its enhanced efficacy compared to its parent compound, tazarotene. Research indicates that the sulfoxide group increases binding affinity to RARs, leading to more pronounced biological effects. This improved binding affinity translates to greater therapeutic efficacy in conditions such as psoriasis and acne vulgaris. Additionally, Tazarotene Sulfoxide demonstrates a reduced propensity for systemic side effects, making it a promising candidate for topical applications.
In clinical settings, Tazarotene Sulfoxide has been evaluated in preclinical models for its potential use in treating various dermatological conditions. Preliminary studies suggest that it may be particularly effective in managing moderate-to-severe psoriasis due to its ability to induce rapid epidermal differentiation and reduce inflammation. Furthermore, its anti-proliferative properties make it a candidate for treating certain types of skin cancer precursors.
The synthesis of Tazarotene Sulfoxide involves sophisticated chemical methodologies that require precise control over reaction conditions. The introduction of the sulfoxide group typically involves oxidation reactions using specific reagents such as meta-chloroperbenzoic acid or molybdenum-based catalysts. These synthetic routes have been optimized to ensure high yield and purity, which are crucial for pharmaceutical applications.
From a regulatory perspective, Tazarotene Sulfoxide must meet stringent quality standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that the compound is safe for use in humans and that its manufacturing processes are consistent and reproducible. Compliance with Good Manufacturing Practices (GMP) is essential to guarantee the quality and efficacy of Tazarotene Sulfoxide-based therapies.
The future prospects of Tazarotene Sulfoxide are promising, with ongoing research exploring its potential in other therapeutic areas beyond dermatology. For instance, studies are investigating its role in anti-aging treatments due to its ability to promote collagen production and skin renewal. Additionally, its interaction with nuclear receptors suggests potential applications in managing metabolic disorders associated with PPAR signaling.
In conclusion, Tazarotene Sulfoxide (CAS No. 864841-56-5) represents a significant advancement in retinoid therapy. Its unique chemical structure, enhanced pharmacological properties, and promising clinical applications make it a valuable compound in both academic research and pharmaceutical development. As research continues to uncover new insights into its mechanisms of action, Tazarotene Sulfoxide is poised to play a crucial role in addressing various dermatological conditions and potentially other therapeutic challenges.
864841-56-5 (Tazarotene Sulfoxide) 関連製品
- 118292-40-3(Tazarotene)
- 1805179-97-8(Methyl 3-bromomethyl-5-cyano-4-methylbenzoate)
- 1361675-70-8(2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl)
- 2171273-69-9((1S)-1-3-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)
- 1558273-81-6(1-(1,4-dimethylcyclohexyl)piperazine)
- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)
- 2639399-58-7(tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate)
- 1597850-96-8({2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine)
- 391885-01-1(N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide)
- 556018-76-9(2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate)




